4-Methylhistamine hydrochloride

H4 receptor selectivity histamine receptors

Standard histaminergic ligands exhibit promiscuous binding across receptor subtypes, confounding H4R-specific studies. 4-Methylhistamine hydrochloride is the established selective H4R agonist for unambiguous pathway dissection. - >100-fold selectivity for hH4R over H1, H2, and H3 receptors. - Enables definitive H4R-mediated functional assays (eosinophil shape change EC50 = 0.36 µM; mast cell chemotaxis EC50 = 12 µM). - Validated for in vivo models of allergic asthma, reducing airway resistance without H1-mediated bronchoconstriction. Supplied with rigorous quality documentation to support reproducible pharmacology and drug discovery workflows.

Molecular Formula C6H12ClN3
Molecular Weight 161.63 g/mol
CAS No. 84103-51-5
Cat. No. B3156904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylhistamine hydrochloride
CAS84103-51-5
Molecular FormulaC6H12ClN3
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CCN.Cl
InChIInChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
InChIKeyIRQCBSLSHHBBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylhistamine Hydrochloride: Potent and Selective H4 Receptor Agonist


4-Methylhistamine hydrochloride (CAS 84103-51-5) is a small-molecule agonist that binds with high affinity to the human histamine H4 receptor (hH4R), a G protein-coupled receptor implicated in immune cell chemotaxis and inflammatory signaling [1]. Characterized as the first potent and selective H4R agonist, it exhibits >100-fold selectivity over H1, H2, and H3 receptor subtypes, enabling targeted investigation of H4R-mediated pathways [1]. The compound is supplied as a hydrochloride salt with a molecular weight of 161.63 g/mol and is suitable for in vitro and in vivo pharmacological studies .

H4R-selective tool agonist Reported high selectivity for H4 receptor over H1, H2, H3 subtypes, enabling pathway-specific studies.
Hydrochloride salt form Supplied as a hydrochloride salt to support aqueous solubility for in vitro and in vivo research models.
Immunopharmacology workflow Compatible with cell-based assays (eosinophil, mast cell) and rodent models of airway inflammation.

4-Methylhistamine: Advantage Over Generic Histamine


Generic histamine and other histaminergic ligands exhibit promiscuous binding across H1, H2, H3, and H4 receptors, confounding experimental interpretation in systems where H4R-specific signaling is under investigation [1]. For example, histamine itself activates all four receptor subtypes with varying potency, while imidazole-based H3 ligands often display micromolar affinity for H4R, leading to off-target effects [1]. In contrast, 4-methylhistamine hydrochloride provides >100-fold selectivity for hH4R, enabling unambiguous dissection of H4R-mediated functional responses without compensatory signaling from other histamine receptors [1]. Substitution with less selective agonists compromises data reproducibility and invalidates conclusions regarding H4R-specific pharmacology.

Target compound 4-Methylhistamine: selective H4R activation.
Substitute risk Histamine activates H1-H4, producing mixed receptor responses that obscure H4R-specific endpoints.
Target compound H4R pathway isolation and data reproducibility.
Substitute risk Imidazole-based H3 ligands may show micromolar H4R affinity, shifting interpretation away from H4R-specific pharmacology.
Target compound Consistent anti-inflammatory model response.
Substitute risk Non-selective agonists can trigger opposite functional outcomes (e.g., bronchoconstriction via H1), altering disease-model endpoints.

4-Methylhistamine: Key Evidence vs. Other Agonists


Selectivity for H4 Receptor Over H1, H2, H3

4-Methylhistamine hydrochloride binds to the human H4 receptor with a Ki of 50 nM and exhibits >100-fold selectivity over H1, H2, and H3 receptor subtypes [1]. In contrast, histamine, the endogenous agonist, displays non-selective activation across all four receptors, and imidazole-based H3 ligands such as clobenpropit and immepip show micromolar affinities for H4R, limiting their utility in H4R-specific studies [1]. This selectivity profile establishes 4-methylhistamine hydrochloride as the preferred tool compound for isolating H4R-mediated effects in complex biological systems.

H4R Selectivity
Head-to-head
>100-fold over H1, H2, H3 (Ki 50 nM vs µM range for imidazole ligands)
Supports H4R-specific pathway isolation.
Radioligand binding in HEK-293 cells.
H4 receptor selectivity histamine receptors

Potent Agonism and Full Efficacy at H4 Receptor

In functional assays, 4-methylhistamine hydrochloride activates the human H4 receptor with a pEC50 of 7.4 ± 0.1 and displays full agonist efficacy (α = 1) relative to histamine [1]. By comparison, the H3/H4 agonist immepip shows partial agonism (α < 1) and lower potency, while the H3 agonist clobenpropit behaves as an inverse agonist at H4R, underscoring the functional heterogeneity among histamine receptor ligands [1]. The combination of high potency and full efficacy makes 4-methylhistamine hydrochloride the optimal positive control for H4R activation studies.

Functional Potency
Head-to-head
pEC50 7.4 ± 0.1, α = 1 (full agonist)
Indicates full receptor activation for signaling studies.
vs. immepip (partial) and clobenpropit (inverse) in CRE reporter assay.
H4 receptor functional agonism EC50

Eosinophil Shape Change via H4 Receptor

4-Methylhistamine hydrochloride induces a concentration-dependent shape change in human eosinophils with an EC50 of 0.36 µM, an effect fully inhibited by the selective H4 antagonist JNJ-7777120 [1]. In contrast, histamine-induced eosinophil shape change involves contributions from both H1 and H4 receptors, and the H2 agonist dimaprit is inactive in this assay [1]. The exclusive H4R-dependence of this response highlights the functional specificity of 4-methylhistamine hydrochloride and its utility in dissecting eosinophil biology.

Eosinophil Response
Head-to-head
EC50 = 0.36 µM (fully blocked by JNJ-7777120)
Exclusive H4R-mediated shape change in primary human cells.
Flow cytometry assay; histamine gives mixed H1/H4 response.
eosinophil shape change H4 receptor

Inhibition of cAMP Signaling via H4R

In SK-N-MC cells transfected with the human H4 receptor, 4-methylhistamine hydrochloride inhibits forskolin-stimulated CRE-β-galactosidase activity with an EC50 of 39.8 nM, reflecting H4R-mediated inhibition of adenylyl cyclase via Gαi/o coupling [1]. This potency aligns closely with its binding affinity (Ki = 50 nM), confirming efficient receptor-effector coupling. By comparison, the H3/H4 agonist immepip shows weaker inhibition and partial efficacy, while H1- and H2-selective ligands have no effect in this H4R-specific assay system [1].

cAMP Inhibition
Context-dependent
EC50 = 39.8 nM (forskolin-stimulated)
Reflects efficient Gαi/o coupling for pathway analysis.
CRE-β-gal reporter in transfected SK-N-MC cells.
cAMP CREB H4 receptor

Mast Cell Chemotaxis via H4 Receptor

4-Methylhistamine hydrochloride stimulates migration of murine bone marrow-derived mast cells with an EC50 of 12 µM, an effect completely abolished by the H4 antagonist JNJ-7777120 [1]. While histamine also induces mast cell chemotaxis, its effect is mediated through both H4 and other histamine receptors, complicating interpretation [1]. The exclusive H4R-dependence of 4-methylhistamine hydrochloride-induced migration provides a clean experimental system for studying H4R-mediated mast cell recruitment in allergic inflammation.

Mast Cell Migration
Head-to-head
EC50 = 12 µM (blocked by JNJ-7777120)
H4R-dependent chemotaxis for allergy model studies.
Boyden chamber assay with murine BMMC.
mast cell chemotaxis H4 receptor

Anti-inflammatory Effect in Allergic Asthma

In a mouse model of ovalbumin-induced allergic asthma, intratracheal administration of 4-methylhistamine hydrochloride (10 µg/animal) significantly reduces airway resistance and pulmonary inflammation, while increasing the number of CD4+CD25+FoxP3+ regulatory T cells in the lung [1]. This in vivo efficacy contrasts with histamine, which as a non-selective agonist triggers bronchoconstriction via H1 receptors and mucus secretion via H2 receptors, exacerbating asthma symptoms [1]. The selective H4R activation by 4-methylhistamine hydrochloride therefore uncovers an anti-inflammatory and immunomodulatory role for H4R in the airway, supporting its use as a tool to explore H4R-targeted asthma therapies.

In Vivo Asthma
Class-level
Reported reduction in airway resistance and Treg increase (10 µg/animal i.t.)
Anti-inflammatory model-response endpoint context.
Ovalbumin mouse model; class-level inference, requires model-specific review.
asthma airway inflammation in vivo

4-Methylhistamine: Core Applications in Immunopharmacology


H4 Receptor Pharmacological Profiling and Selectivity Screening

Use 4-methylhistamine hydrochloride as a selective positive control to define H4R-mediated responses in recombinant cell lines and primary immune cells. Its >100-fold selectivity over H1, H2, and H3 receptors ensures that observed functional outcomes (cAMP inhibition, CREB phosphorylation, chemotaxis) are attributable solely to H4R activation [1]. This is essential for validating H4R-targeted assays and for benchmarking novel H4R ligands in drug discovery campaigns [1].

Eosinophil and Mast Cell Biology in Allergy

Employ 4-methylhistamine hydrochloride to specifically trigger H4R-dependent eosinophil shape change (EC50 = 0.36 µM) and mast cell chemotaxis (EC50 = 12 µM) [1]. These assays are standard for investigating H4R's role in allergic diseases and for evaluating H4R antagonists as potential anti-inflammatory therapeutics. The exclusive H4R-mediated effects, confirmed by antagonist blockade, eliminate confounding contributions from other histamine receptors [1].

In Vivo Modeling of H4R Immunomodulation in Asthma

Administer 4-methylhistamine hydrochloride intratracheally (10 µg/animal) in murine models of allergic asthma to study H4R's anti-inflammatory and Treg-inducing effects [1]. Unlike histamine, which exacerbates airway constriction, selective H4R activation reduces airway resistance and pulmonary inflammation, providing a unique tool to dissect the therapeutic potential of H4R agonism in respiratory diseases [1].

Application
Selection Property
Validation Focus
H4R pharmacological profiling and selectivity screening
H4R selectivity context
Pathway-specific receptor activation and benchmarking of novel H4R ligands
Eosinophil and mast cell biology in allergy research
Cell-type specific chemotaxis and shape change assay context
H4R antagonist validation and isolation from other histamine receptor contributions
In vivo modeling of H4R immunomodulation in airway disease
Model-response endpoint monitoring
Airway inflammation and Treg-related endpoint interpretation, model-specific review

Technical Documentation Hub

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48 linked technical documents
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